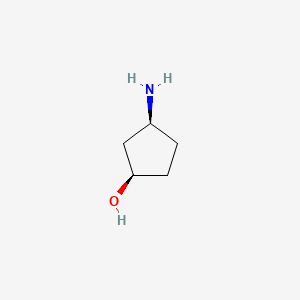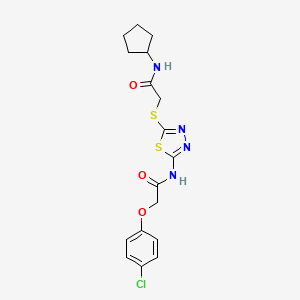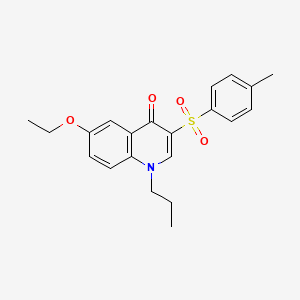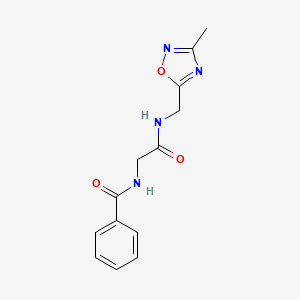
Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the quinazoline group would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar piperazine ring .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis in Drug Development
A study by Cann et al. (2012) focused on the enantioselective synthesis of a CGRP receptor inhibitor, highlighting the importance of stereoselective and economical synthesis methods in drug development. This approach is crucial for the efficient production of chiral drug substances, including compounds structurally related to Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Cann et al., 2012).
Luminescent Properties and Electron Transfer
Research by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, similar in structure to the compound . This study provides insights into the potential use of such compounds in photophysical applications and as pH probes (Gan et al., 2003).
Anticancer Research
Parveen et al. (2017) synthesized derivatives of quinazoline and piperazine to evaluate their anti-proliferative activities against breast cancer cell lines. The study underscores the potential application of similar compounds in anticancer therapy (Parveen et al., 2017).
Antibacterial Properties
Research by Chu et al. (1991) and Miyamoto et al. (1990) demonstrated the antibacterial activities of quinolone derivatives with piperazine substituents, emphasizing the potential of compounds like this compound in addressing bacterial infections (Chu et al., 1991); (Miyamoto et al., 1990).
α1-Adrenoceptor Antagonists for Hypertension
A study by Abou-Seri et al. (2011) explored quinazolinone-piperazine derivatives as α1-adrenoceptor antagonists, indicating their utility in hypertension management. This research highlights the compound's potential use in cardiovascular diseases (Abou-Seri et al., 2011).
Central Nervous System Effects
Research by Hino et al. (1987) on 3-phenyl-2-(1-piperazinyl)quinolines, similar in structure to the compound , evaluated their effects on the central nervous system in mice. This suggests potential applications in neuropharmacology (Hino et al., 1987).
Antitumor Activity
A study by Cao et al. (2005) highlighted the antitumor activity of 4(3H)-quinazolinone derivatives against leukemia cells. This research points towards the potential use of similar compounds in cancer treatment (Cao et al., 2005).
Wirkmechanismus
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes . Quinazoline derivatives are often used as kinase inhibitors .
Mode of Action
The interaction of “Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate” with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the structural features of the compound, it might be involved in signaling pathways related to the targets mentioned above .
Pharmacokinetics
The presence of the piperazine ring and the quinazoline moiety might influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-7-11-25(20(19)2)30-14-16-31(17-15-30)28-29-24-18-21(27(34)35-3)12-13-23(24)26(33)32(28)22-9-5-4-6-10-22/h4-13,18H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINSSKJRFHXUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)



![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)





![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)